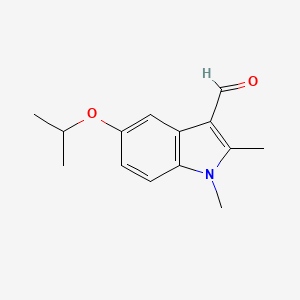

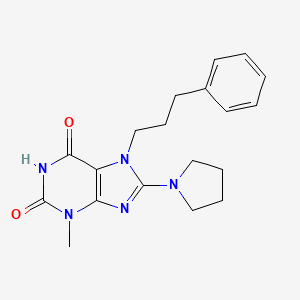

![molecular formula C21H23N3O4S2 B3018027 2-(piperidin-1-yl)benzo[d]thiazol-6-yl 4-(N,N-dimethylsulfamoyl)benzoate CAS No. 953134-71-9](/img/structure/B3018027.png)

2-(piperidin-1-yl)benzo[d]thiazol-6-yl 4-(N,N-dimethylsulfamoyl)benzoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-(piperidin-1-yl)benzo[d]thiazol-6-yl 4-(N,N-dimethylsulfamoyl)benzoate is a chemically synthesized molecule that appears to be a derivative of benzothiazole and piperidine structures. The benzothiazole moiety is a heterocyclic compound containing both sulfur and nitrogen, while the piperidine is a six-membered ring containing nitrogen. The combination of these structures could potentially offer a range of biological activities, as indicated by the related compounds in the provided papers.

Synthesis Analysis

The synthesis of related piperidine derivatives has been described in several studies. For instance, substituted piperidines were obtained from N,N-bis[(benzotriazol-1-yl)methyl]amines through reactions with allyltrimethylsilanes . Another study synthesized 2-piperidin-4-yl-benzimidazoles, which showed broad-spectrum antibacterial activities . Additionally, a series of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were synthesized through a multi-step process starting from benzenesulfonyl chloride . These studies demonstrate the versatility of piperidine derivatives in chemical synthesis and their potential for biological applications.

Molecular Structure Analysis

The molecular structure of a related compound, N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine, was determined to have a planar benzothiazol and imidazol rings with a dihedral angle of 6.37(8)° between them, and the piperidin ring adopting a chair conformation . This information provides insight into the possible conformation of the 2-(piperidin-1-yl)benzo[d]thiazol-6-yl moiety in the compound of interest.

Chemical Reactions Analysis

The chemical reactivity of piperidine and benzothiazole derivatives can be inferred from the synthesis methods and reactions they undergo. For example, the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides involved the conversion of organic acids into esters, hydrazides, and thiols, followed by a reaction with 1-(4-(bromomethyl)phenyl sulfonyl)piperidine . This suggests that the piperidine moiety can participate in nucleophilic substitution reactions, which could be relevant for the synthesis of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine and benzothiazole derivatives can vary widely depending on the substituents attached to these moieties. For instance, the photoluminescence spectra of a synthesized benzothiazole derivative indicated its optical properties . The biological properties of these compounds also suggest a range of activities, with some showing good antibacterial and antifungal activities . These properties are crucial for understanding the potential applications of the compound of interest in various fields, including medicinal chemistry.

作用机制

Target of Action

Similar compounds have been shown to targetcyclooxygenase (COX) enzymes . COX enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Mode of Action

It’s worth noting that compounds with similar structures have been shown to suppress the activity of cox enzymes . This suppression leads to a decrease in the production of thromboxane, prostaglandins, and prostacyclin, which are involved in inflammation and pain .

Biochemical Pathways

The compound likely affects the arachidonic acid pathway by inhibiting the COX enzymes . This inhibition can lead to a decrease in the production of pro-inflammatory mediators like thromboxane and prostaglandins, thereby potentially exerting anti-inflammatory effects .

Pharmacokinetics

Similar compounds have been reported to possess drug-like properties

Result of Action

The result of the compound’s action is likely a reduction in inflammation and pain, given its potential inhibition of COX enzymes and subsequent decrease in pro-inflammatory mediators . .

属性

IUPAC Name |

(2-piperidin-1-yl-1,3-benzothiazol-6-yl) 4-(dimethylsulfamoyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4S2/c1-23(2)30(26,27)17-9-6-15(7-10-17)20(25)28-16-8-11-18-19(14-16)29-21(22-18)24-12-4-3-5-13-24/h6-11,14H,3-5,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAWAXVPNYRBFLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)N=C(S3)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(furan-2-ylmethyl)-1-methyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3017954.png)

![5-(4-tert-Butyl-phenyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B3017958.png)

![2-{[(Tert-butoxy)carbonyl]amino}-2-(2,6-difluorophenyl)acetic acid](/img/structure/B3017962.png)

![4-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B3017963.png)

![{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/no-structure.png)

![3,4-dichloro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzamide](/img/structure/B3017966.png)